![molecular formula C13H19N3O3S B2644492 N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide CAS No. 929974-27-6](/img/structure/B2644492.png)

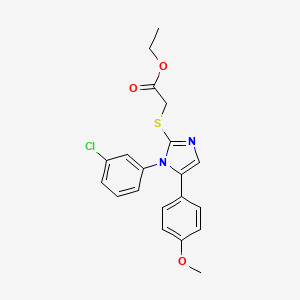

N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide (APSA) is a synthetic organic compound that has found use in a variety of scientific research applications. APSA is a relatively new compound, having only been synthesized in the late 2000s, and it has become increasingly popular among scientists due to its advantageous properties.

Aplicaciones Científicas De Investigación

Metabolism and Bioactivation

N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide, commonly known as acetaminophen or paracetamol, has various applications in scientific research, particularly focusing on its metabolism and bioactivation. The drug's metabolism involves complex pathways, such as sulfation and glucuronidation, which play crucial roles in its detoxification and bioactivation.

Sulfation of Sex Hormones :

- Acetaminophen modifies the sulfation of sex hormones, indicating an interaction with sulfotransferase enzymes. This alteration in hormonal homeostasis might have implications for reproductive health and pain management, as sulfated sex hormones can function as neurosteroids and modify nociceptive thresholds (Cohen et al., 2018).

Pharmacogenetics :

- Variability in acetaminophen metabolism, such as glucuronidation and sulfation, is associated with genetic factors like sequence variations in UDP-glucuronosyltransferase and sulfotransferase genes. This variability can influence the drug's metabolism and therapeutic outcomes (Linakis et al., 2018).

Ontogeny of Hepatic Sulfotransferases :

- The study of hepatic sulfotransferases' ontogeny is crucial in understanding acetaminophen metabolism. Age, ethnicity, and genotype affect the abundance of these enzymes, influencing the drug's metabolism in different populations (Ladumor et al., 2019).

Metabolic Profiling and Biomonitoring :

- Advanced techniques like proton NMR enable the metabolic profiling of body fluids, providing insights into the drug's bioactivation and the physiological impact of its overdose. This approach is instrumental in understanding the drug-induced hepatic damage and the disruption of metabolic processes (Bales et al., 1988).

Propiedades

IUPAC Name |

N-[4-(4-aminopiperidin-1-yl)sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S/c1-10(17)15-12-2-4-13(5-3-12)20(18,19)16-8-6-11(14)7-9-16/h2-5,11H,6-9,14H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQRORCBXASKET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{6-Chloro-4-[(3,4-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2644413.png)

![N-methyl-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B2644415.png)

![N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2644416.png)

![N-(cyanomethyl)-6-(4-fluorophenyl)-3-methyl-N-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2644421.png)

![7-(4-Isopropylstyryl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2644426.png)

![1-Benzyl-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine](/img/structure/B2644431.png)